2-Chloro-4-fluoro-1-iodo-3-methylbenzene
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Overview
Description
2-Chloro-4-fluoro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzene (toluene) derivatives. The process typically includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms to the benzene ring. This can be done using reagents like chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as iron(III) chloride for chlorination and silver fluoride for fluorination. The iodination step may require iodine monochloride in the presence of a solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-iodo-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate can oxidize the methyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the halogen atoms to hydrogen.
Substitution: Nucleophiles such as hydroxide ions can replace halogen atoms under basic conditions.
Major Products
Oxidation: Formation of 2-Chloro-4-fluoro-1-iodo-3-methylbenzoic acid.
Reduction: Formation of 3-methylbenzene.
Substitution: Formation of compounds like 2-Chloro-4-fluoro-1-hydroxy-3-methylbenzene.
Scientific Research Applications
2-Chloro-4-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles. The presence of halogen atoms influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Lacks the methyl group, making it less sterically hindered.
2-Chloro-4-fluoro-1-methylbenzene: Lacks the iodine atom, affecting its reactivity.
2-Chloro-4-fluoro-3-methylbenzene: Similar structure but different substitution pattern.
Uniqueness
2-Chloro-4-fluoro-1-iodo-3-methylbenzene is unique due to the combination of chlorine, fluorine, iodine, and a methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-chloro-1-fluoro-4-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJFSBYEVIUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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